molecular formula C11H21NO B1248852 (4R,4aS,6R,7S,7aR)-2,4,7-trimethyl-1,3,4,4a,5,6,7,7a-octahydrocyclopenta[c]pyridin-6-ol

(4R,4aS,6R,7S,7aR)-2,4,7-trimethyl-1,3,4,4a,5,6,7,7a-octahydrocyclopenta[c]pyridin-6-ol

Cat. No. B1248852
M. Wt: 183.29 g/mol
InChI Key: MDEHQFAHARLWSP-AJBSGBCOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Incarvilline is a natural product found in Incarvillea sinensis with data available.

Scientific Research Applications

Conformationally Restricted GABA Analogue

A study by Melnykov et al. (2018) developed a conformationally restricted γ-aminobutyric acid (GABA) analogue based on the octahydro-1H-cyclopenta[b]pyridine scaffold. This analogue was synthesized using a reaction sequence that included the catalytic reduction of the pyridine ring, indicating potential applications in neuroscience research (Melnykov et al., 2018).

Chiral Camphor-Based Ligands

Olubanwo et al. (2018) described the synthesis of chiral camphor-based amino alcohols and aminodiols from (d)-camphor. These compounds were utilized as ligands in enantioselective diethyl zinc addition to aldehydes, highlighting their importance in stereochemistry and catalysis (Olubanwo et al., 2018).

Synthesis of Bioactive Molecules

Kotian et al. (2005) described the synthesis of (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol, an intermediate for various bioactive molecules. This process involved a 1,3-dipolar cycloaddition reaction, demonstrating the compound's role in the synthesis of pharmacologically relevant substances (Kotian et al., 2005).

Stereochemistry and Organic Synthesis

Viveros-Ceballos et al. (2017) reported the stereoselective synthesis of octahydroindole-2-phosphonic acid derivatives. This research highlights the compound's utility in the field of stereochemistry and organic synthesis, especially in creating stereoisomers (Viveros-Ceballos et al., 2017).

Synthesis of Organic Fluorine Compounds

Kobayashi et al. (1976) focused on the synthesis and reactions of substituted Dewar Pyridine, a stable derivative of 1,4-bonded Dewar pyridine. This research is significant in the study of organic fluorine compounds and their applications in chemistry (Kobayashi et al., 1976).

properties

Molecular Formula

C11H21NO

Molecular Weight

183.29 g/mol

IUPAC Name

(4R,4aS,6R,7S,7aR)-2,4,7-trimethyl-1,3,4,4a,5,6,7,7a-octahydrocyclopenta[c]pyridin-6-ol

InChI

InChI=1S/C11H21NO/c1-7-5-12(3)6-10-8(2)11(13)4-9(7)10/h7-11,13H,4-6H2,1-3H3/t7-,8-,9-,10-,11+/m0/s1

InChI Key

MDEHQFAHARLWSP-AJBSGBCOSA-N

Isomeric SMILES

C[C@H]1CN(C[C@@H]2[C@H]1C[C@H]([C@H]2C)O)C

Canonical SMILES

CC1CN(CC2C1CC(C2C)O)C

synonyms

7-epi-incarvilline
incarvillateine
incarvilline

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4R,4aS,6R,7S,7aR)-2,4,7-trimethyl-1,3,4,4a,5,6,7,7a-octahydrocyclopenta[c]pyridin-6-ol
Reactant of Route 2
Reactant of Route 2
(4R,4aS,6R,7S,7aR)-2,4,7-trimethyl-1,3,4,4a,5,6,7,7a-octahydrocyclopenta[c]pyridin-6-ol
Reactant of Route 3
(4R,4aS,6R,7S,7aR)-2,4,7-trimethyl-1,3,4,4a,5,6,7,7a-octahydrocyclopenta[c]pyridin-6-ol
Reactant of Route 4
(4R,4aS,6R,7S,7aR)-2,4,7-trimethyl-1,3,4,4a,5,6,7,7a-octahydrocyclopenta[c]pyridin-6-ol
Reactant of Route 5
(4R,4aS,6R,7S,7aR)-2,4,7-trimethyl-1,3,4,4a,5,6,7,7a-octahydrocyclopenta[c]pyridin-6-ol
Reactant of Route 6
(4R,4aS,6R,7S,7aR)-2,4,7-trimethyl-1,3,4,4a,5,6,7,7a-octahydrocyclopenta[c]pyridin-6-ol

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